molecular formula C12H14N4O2S B7046510 N-[[(2-aminobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide

N-[[(2-aminobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide

Cat. No.: B7046510
M. Wt: 278.33 g/mol
InChI Key: LNHKGILVTKGSHZ-UHFFFAOYSA-N
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Description

N-[[(2-aminobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, an aminobenzoyl group, and a carbamothioyl group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

N-[[(2-aminobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c13-9-4-2-1-3-8(9)11(18)15-16-12(19)14-10(17)7-5-6-7/h1-4,7H,5-6,13H2,(H,15,18)(H2,14,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHKGILVTKGSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(=S)NNC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2-aminobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the 2-aminobenzoyl intermediate. This intermediate can be synthesized via a base-promoted aerobic cascade reaction, which is both efficient and atom-economical .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[[(2-aminobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[[(2-aminobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[(2-aminobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring, an aminobenzoyl group, and a carbamothioyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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